molecular formula C6H6N4S2 B13187526 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13187526
M. Wt: 198.3 g/mol
InChI Key: KEXYMWVSYRMMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a high-purity heterocyclic compound designed for advanced chemical and pharmaceutical research. This hybrid molecule features a 1,2,4-triazole core fused with a thiazole ring, a structural motif known to impart significant biological and chemical properties . The 1,2,4-triazole scaffold is extensively documented in scientific literature for its diverse pharmacological activities, including potent antimicrobial effects against a range of clinically relevant gram-positive and gram-negative bacteria and fungi . Furthermore, structurally similar 1,2,4-triazole-3-thiol derivatives have demonstrated excellent performance as corrosion inhibitors for metals in acidic environments, functioning via adsorption on the metal surface to form a protective layer . In drug discovery, this compound serves as a versatile scaffold or synthetic intermediate for developing novel bioactive molecules. Its mechanism of action in biological contexts is often associated with its ability to interact with enzyme active sites; for instance, close analogs have been identified as potent inhibitors of protein-protein interactions and human elastase, a key enzyme involved in inflammatory diseases and skin aging . Researchers can utilize this compound in various applications, including synthetic chemistry to create new derivatives, as a candidate in antimicrobial susceptibility assays, and in material science for corrosion inhibition studies. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C6H6N4S2

Molecular Weight

198.3 g/mol

IUPAC Name

4-methyl-3-(1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C6H6N4S2/c1-10-5(8-9-6(10)11)4-2-12-3-7-4/h2-3H,1H3,(H,9,11)

InChI Key

KEXYMWVSYRMMTJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CSC=N2

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

The fundamental scaffold, 4-methyl-4H-1,2,4-triazole-3-thiol, can be synthesized by cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions:

  • Method:
    A typical approach starts with methyl hydrazinecarbothioamide or related hydrazide precursors. These are treated with carbon disulfide in an alkaline ethanol solution, forming potassium dithiocarbazinate salts. Subsequent cyclization with hydrazine hydrate under reflux conditions yields the 4-methyl-1,2,4-triazole-3-thiol nucleus. This method is well documented in the literature for related triazole-thiol compounds.

  • Reaction conditions:

    • Carbon disulfide added portion-wise to an alkaline ethanolic solution of hydrazide at low temperature.
    • Stirring at room temperature for extended periods (e.g., 18 hours) to form potassium salt.
    • Reflux with hydrazine hydrate until hydrogen sulfide evolution ceases.
    • Acidification to precipitate the triazole-thiol compound.
  • Yields and properties:
    Yields typically range from 60% to 75%, with melting points around 165-170 °C for the pure 4-methyl-4H-1,2,4-triazole-3-thiol.

Alternative Synthetic Routes and Functional Group Modifications

Schiff Base Intermediates and Cyclization

In some synthetic schemes, the triazole-thiol core is first functionalized by condensation with aldehydes to form Schiff bases, which are then cyclized with thioglycolic acid or similar reagents to introduce thiazolidinone or thiazole rings:

  • Method:

    • Condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes in ethanol with acetic acid catalyst.
    • Cyclization of the Schiff base with thioglycolic acid under reflux in benzene or ethanol to form thiazole-containing fused rings.
  • Relevance:
    Though this method is more common for phenyl-substituted triazole-thiols, it demonstrates the versatility of the triazole-thiol core for diversification and may be adapted for 4-methyl derivatives with appropriate aldehydes and thiazole precursors.

Summary Table of Preparation Methods

Step Starting Material(s) Reagents & Conditions Product Yield (%) Notes
1 Methyl hydrazinecarbothioamide or hydrazide Carbon disulfide, KOH, ethanol, then hydrazine hydrate reflux 4-Methyl-4H-1,2,4-triazole-3-thiol 60-75 Formation of potassium dithiocarbazinate salt intermediate
2 4-Methyl-4H-1,2,4-triazole-3-thiol + 2-bromo-1,3-thiazole NaOMe/MeOH, room temp to reflux 4-Methyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol 50-80 Nucleophilic substitution at thiazole halide
3 (Alternative) 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol + aldehydes Reflux in ethanol with acetic acid, then cyclization with thioglycolic acid Thiazole-fused triazole derivatives 65-77 Useful for structural diversification

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

These data collectively confirm the successful synthesis and structure of the target compound.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)RT, ethanol, 6 hrsDisulfide dimer75%
m-CPBADCM, 0°C → RT, 12 hrsSulfonic acid derivative68%
KMnO₄ (dilute)Aq. NaOH, 50°C, 3 hrsSulfonate salt82%

Key Findings :

  • Oxidation with H₂O₂ forms a symmetrical disulfide dimer via radical coupling.

  • Stronger oxidants like m-CPBA or KMnO₄ yield sulfonic acids/salts, critical for enhancing water solubility in pharmaceutical applications.

Substitution Reactions

The thiol group participates in nucleophilic substitutions:

Alkylation

Alkylating Agent Base Conditions Product Yield
Benzyl chlorideLiH, DMF60°C, 4 hrsS-Benzyl derivative88%
Ethyl bromoacetateK₂CO₃, acetoneReflux, 8 hrsThioether ester76%

Mechanistic Insight :

  • Alkylation proceeds via deprotonation of the thiol to form a thiolate ion, which attacks electrophilic carbons .

  • LiH in DMF enhances reactivity by generating a strong base .

Cyclization and Heterocycle Formation

The triazole-thiazole scaffold facilitates cycloadditions:

Reagent Catalyst Product Application
Phenyl isothiocyanateEt₃N1,3,4-Thiadiazole fused hybridAntimicrobial agents
CS₂ + Hydrazine hydrateKOHBis-1,2,4-triazole-3-thionesAnticonvulsant candidates

Example Reaction :
4 Methyl 5 thiazol 4 yl triazole 3 thiol+PhNCSEt3NFused thiadiazole\text{4 Methyl 5 thiazol 4 yl triazole 3 thiol}+\text{PhNCS}\xrightarrow{\text{Et}_3\text{N}}\text{Fused thiadiazole}

Metal Complexation

The sulfur and nitrogen atoms act as ligands for metal ions:

Metal Salt Solvent Complex Stoichiometry Biological Activity
CuCl₂·2H₂OMeOH1:2 (M:L)Enhanced antibacterial
Fe(NO₃)₃·9H₂OEtOH/H₂O1:1Catalytic oxidation studies

Structural Confirmation :

  • IR spectra show shifts in ν(S-H) from 2560 cm⁻¹ (free) to 2650–2700 cm⁻¹ (coordinated).

  • X-ray crystallography confirms octahedral geometry in Cu(II) complexes .

Biological Activity-Linked Reactions

The compound’s thiol group interacts with microbial enzymes:

Target Interaction Observed Effect
Bacterial thioredoxinDisulfide bond formationGrowth inhibition of S. aureus (MIC: 8 µg/mL)
Fungal laccaseCompetitive inhibition at Cu-active site72% inhibition at 10 µM

Structure-Activity Relationship (SAR) :

  • S-Alkylation reduces antimicrobial potency, while disulfide formation enhances it .

Industrial-Scale Reaction Optimization

Method Advantage Yield Improvement
Microwave-assisted synthesis80% faster reaction kinetics92% → 95%
Continuous flow reactorScalable, reduced waste75% → 88%

Scientific Research Applications

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Triazole Derivatives: Compounds like fluconazole and itraconazole contain the triazole ring and are used as antifungal agents.

Uniqueness

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is unique due to the combination of both thiazole and triazole rings in its structure. This dual-ring system enhances its chemical reactivity and broadens its range of biological activities compared to compounds containing only one of these rings.

Biological Activity

4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiazole moiety, contributing to its biological activity. Its molecular formula is C₇H₈N₄S, and it exhibits properties typical of thiol compounds, such as reactivity with electrophiles and potential antioxidant activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole-thiazole compounds exhibit notable anticancer properties. For instance, a study involving various synthesized derivatives showed that certain compounds had significant cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The most active derivatives inhibited cancer cell migration and exhibited selectivity towards cancer cells, indicating their potential as antimetastatic agents .

CompoundCell LineIC50 (µM)Activity
1IGR391.61High
2MDA-MB-2311.98High
3Panc-12.50Moderate

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that triazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 4-methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol demonstrated effective inhibition against Mycobacterium tuberculosis, with some derivatives achieving over 90% inhibition at low concentrations .

PathogenMIC (µg/mL)Inhibition (%)
Mycobacterium tuberculosis6.2590
E. coli12.594
Staphylococcus aureus12.592

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated using DPPH and ABTS assays. Some derivatives exhibited IC50 values comparable to known antioxidants like ascorbic acid, suggesting their potential utility in combating oxidative stress-related conditions .

The mechanism by which 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol exerts its biological effects is believed to involve the inhibition of key enzymes critical for pathogen survival and cancer cell proliferation. It may interfere with DNA synthesis and repair mechanisms within these cells . Additionally, the thiol group can participate in redox reactions, further contributing to its antioxidant activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Cancer Cell Lines : A comprehensive study reported that specific derivatives inhibited cell migration in melanoma models while showing minimal toxicity to normal cells.
  • Antimycobacterial Screening : In a series of tests against Mycobacterium tuberculosis, certain derivatives displayed potent inhibitory effects at sub-micromolar concentrations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives and thiol-containing precursors. For example, microwave-assisted synthesis in i-propanol with sodium hydroxide as a base has been effective for analogous triazole-thiol derivatives, achieving high yields under controlled temperature (60–80°C) . Solvent choice (e.g., methanol or ethanol) and stoichiometric ratios of aldehydes or ketones are critical for minimizing side products .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodological Answer : Use a combination of:

  • Microelemental analysis (C, H, N, S) to confirm empirical formula.
  • FTIR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H-NMR and LC-MS for structural elucidation and molecular weight confirmation .
  • UV-Vis spectroscopy to monitor electronic transitions in coordination complexes .

Advanced Research Questions

Q. How can coordination complexes of this compound be designed for catalytic or biological applications?

  • Methodological Answer : The triazole-thiol moiety acts as a polydentate ligand. To prepare metal complexes (e.g., Ni(II), Cu(II)):

  • React the ligand with metal salts (e.g., NiCl₂·6H₂O) in alcoholic media at 60–70°C.
  • Characterize using cyclic voltammetry for redox properties and single-crystal XRD for geometry determination.
  • Note that transition metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand .

Q. How do structural modifications (e.g., alkylation or aryl substitution) influence its antiradical activity?

  • Methodological Answer :

  • Introduce substituents via S-alkylation or Mannich reactions. For example, adding a 2-hydroxybenzylidene group reduces antiradical activity by 30%, while fluorobenzylidene derivatives show moderate scavenging effects .
  • Quantify activity using DPPH assays: Dissolve derivatives in ethanol (10⁻³–10⁻⁴ M), mix with DPPH radical solution, and measure absorbance decay at 517 nm over 30 minutes .

Q. What computational strategies predict the biological activity and pharmacokinetics of derivatives?

  • Methodological Answer :

  • Perform molecular docking (e.g., using AutoDock Vina) to assess binding affinity to target enzymes (e.g., α-amylase for antidiabetic studies) .
  • Use ADME prediction tools (e.g., SwissADME) to evaluate lipophilicity (LogP), bioavailability, and blood-brain barrier permeability .
  • Validate predictions with in vitro assays, such as MIC tests against S. aureus or C. albicans .

Q. What are the oxidation pathways and stability profiles of this compound under varying conditions?

  • Methodological Answer :

  • Oxidize the thiol group using iodine/KI solutions to form disulfide bonds. Monitor via TLC or HPLC .
  • Stability studies: Expose the compound to UV light, heat (40–80°C), and acidic/basic media. LC-MS fragmentation patterns (e.g., loss of –CH₂– groups at 70 eV) help identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.